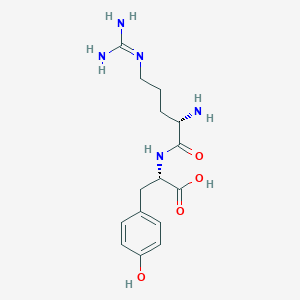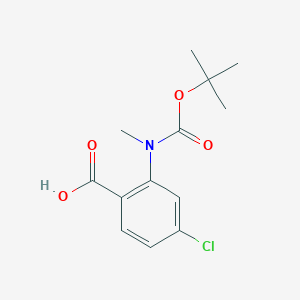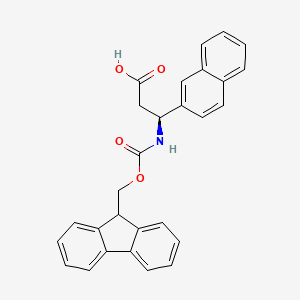
N-(3-Aminophenyl)-N-methylacetamid
Übersicht
Beschreibung
N-(3-aminophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetanilide, where the acetamide group is substituted with a 3-aminophenyl group and an N-methyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-aminophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials. Its derivatives are employed in the manufacture of polymers and resins.
Wirkmechanismus
Target of Action
Similar compounds such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell structure and facilitating cell division .
Mode of Action
Compounds with similar structures, such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to interact with tubulin . This interaction disrupts the polymerization of tubulin into microtubules, thereby inhibiting cell division and leading to cell death .
Biochemical Pathways
Given its potential interaction with tubulin, it can be inferred that it may affect the microtubule dynamics and mitotic spindle formation, which are crucial for cell division .
Pharmacokinetics
The compound’s predicted boiling point is 3896±340 °C, and its predicted density is 1189±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to induce apoptosis or necrosis in cancer cells . This suggests that N-(3-aminophenyl)-N-methylacetamide may have similar cytotoxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of N-methylacetamide: One method involves the reaction of N-methylacetamide with 3-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.
Direct Amidation: Another approach is the direct amidation of 3-aminophenylacetic acid with N-methylamine under dehydrating conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of N-(3-aminophenyl)-N-methylacetamide typically involves large-scale synthesis using the direct amidation method due to its efficiency and scalability. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-aminophenyl)-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form N-(3-aminophenyl)-N-methylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino group activates the aromatic ring towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(3-aminophenyl)-N-methylamine.
Substitution: Formation of substituted derivatives on the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
N-(2-aminophenyl)-N-methylacetamide: Similar structure but with the amino group in the ortho position.
N-(4-aminophenyl)-N-methylacetamide: Similar structure but with the amino group in the para position.
N-phenylacetamide: Lacks the amino and N-methyl groups.
Uniqueness: N-(3-aminophenyl)-N-methylacetamide is unique due to the position of the amino group, which influences its reactivity and interaction with other molecules. The meta position of the amino group provides distinct electronic and steric properties compared to its ortho and para counterparts, making it suitable for specific applications in synthesis and drug development.
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIVSEYIORPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442355 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61679-27-4 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














